molecular formula C11H13BrO5 B14867166 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid CAS No. 2098127-48-9

2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid

Cat. No.: B14867166
CAS No.: 2098127-48-9
M. Wt: 305.12 g/mol
InChI Key: QGZGVGUAIVLOFP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid typically involves multiple steps. One common method is the bromination of 2-ethoxy-3-methoxyphenol, followed by the reaction with chloroacetic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenoxyacetic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its concentration and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid is unique due to its combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

CAS No.

2098127-48-9

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

2-(5-bromo-2-ethoxy-3-methoxyphenoxy)acetic acid

InChI

InChI=1S/C11H13BrO5/c1-3-16-11-8(15-2)4-7(12)5-9(11)17-6-10(13)14/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

QGZGVGUAIVLOFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OCC(=O)O)Br)OC

Origin of Product

United States

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